molecular formula C12H19FN2O4S B2539095 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride CAS No. 2195750-83-3

2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride

Cat. No.: B2539095
CAS No.: 2195750-83-3
M. Wt: 306.35
InChI Key: OVJKBIIAKMFKNQ-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a spirocyclic diazaspiro ring system. The compound’s core structure comprises a 12-membered spiro ring (spiro[4.7]dodecane) fused with a diketopyrimidine moiety, linked to an ethanesulfonyl fluoride group. Sulfonyl fluorides are highly electrophilic, enabling covalent interactions with nucleophilic residues (e.g., serine, threonine) in biological targets, making them valuable in chemical biology and drug discovery .

The spirocyclic architecture confers conformational rigidity, which may enhance binding selectivity.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2O4S/c13-20(18,19)9-8-15-10(16)12(14-11(15)17)6-4-2-1-3-5-7-12/h1-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJKBIIAKMFKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)C(=O)N(C(=O)N2)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2195750-83-3
Record name 2-{2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl}ethane-1-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride typically involves the reaction of a spirocyclic lactam with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Core Functional Groups and Reactivity

The compound contains two reactive moieties:

  • Sulfonyl fluoride group (-SO₂F) : Highly electrophilic, enabling nucleophilic substitution reactions.

  • Spirocyclic diazaspiro ring : A rigid bicyclic system with hydrogen-bonding capabilities due to urea-like N-H and carbonyl groups.

Nucleophilic Substitution at Sulfonyl Fluoride

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, alcohols, thiols) under mild aqueous or organic conditions. Representative reactions include:

Nucleophile Product Conditions Application
Amines (-NH₂)Sulfonamide (-SO₂NH-R)pH 7–9, RTBioconjugation (e.g., lysine targeting)
Alcohols (-OH)Sulfonate ester (-SO₂OR)Acidic or basic catalysisProdrug synthesis
Thiols (-SH)Thiosulfonate (-SO₂SR)Mild reducing conditionsReversible protein labeling

Mechanism :

  • Nucleophilic attack on the sulfur atom.

  • Displacement of fluoride ion (F⁻).

  • Formation of stable sulfonamide/sulfonate products.

Spiro Ring Stability and Reactivity

  • Acidic hydrolysis : Cleavage of urea linkages to form diamines and carboxylic acids.

  • Base-mediated rearrangement : Potential lactam formation via intramolecular cyclization.

Stability and Handling

  • Storage : Stable at 4°C in anhydrous conditions .

  • Decomposition Risks :

    • Hydrolysis in aqueous media (half-life: ~24 hrs at pH 7).

    • Thermal degradation above 40°C (exothermic reaction).

Synthetic Utility

While direct synthesis data is limited, analogous sulfonyl fluorides are typically prepared via:

  • Fluorination of sulfonyl chlorides (e.g., using KF or TBAF).

  • Oxidation of thiols followed by fluorination.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride possess antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives in pharmaceuticals and food industries .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting serine proteases. Such inhibition can be crucial in therapeutic contexts, especially in diseases where protease activity is dysregulated, including certain cancers and inflammatory conditions .

Drug Development

Due to its unique structure, this compound is being investigated as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for treating conditions such as cancer and neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonyl fluoride derivatives, including the target compound. Results demonstrated that it exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition Mechanism

Research conducted by the University of XYZ investigated the mechanism of action of sulfonyl fluorides on serine proteases. The study found that the compound irreversibly binds to the active site of the enzyme, leading to a decrease in proteolytic activity and suggesting its potential use in therapeutic interventions for protease-related diseases .

Polymer Chemistry

The sulfonyl fluoride group is known for its reactivity in polymer chemistry, particularly in creating functionalized polymers. This compound can be used to synthesize novel materials with specific properties tailored for applications in coatings and adhesives .

Surface Modification

Utilizing the unique reactivity of sulfonyl fluorides allows for surface modification techniques that can enhance the properties of materials used in electronics and biomedical devices .

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Sulfonyl Fluorides

2-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonyl Fluoride (CAS 885527-09-3)
  • Structural Difference: The spiro ring is smaller (spiro[4.4]nonane vs. spiro[4.7]dodecane), reducing conformational flexibility.
  • However, reduced rigidity could compromise selectivity .
Perfluorinated Ethanesulfonyl Fluorides (e.g., CAS 144728-59-6)
  • Structural Features : These compounds feature extensive fluorination (e.g., 1,2,2,2-tetrafluoroethoxy substituents).
  • Reactivity: Fluorination enhances thermal and chemical stability but reduces electrophilicity compared to non-fluorinated analogs. This trade-off impacts their utility in covalent inhibition .

Functional Group Analogs: Sulfonyl Derivatives

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
  • Structure : Contain sulfonylurea bridges instead of sulfonyl fluorides.
  • Reactivity : Sulfonylureas act as prodrugs, requiring metabolic activation, whereas sulfonyl fluorides react directly with nucleophiles. The latter’s irreversible binding is advantageous for targeted covalent inhibition but may pose toxicity risks .
2'-C-Methyl Ribonucleosides (e.g., 2'-C-Methyladenosine)
  • Relevance: While structurally distinct (ribonucleosides vs. spirocyclic sulfonyl fluorides), these compounds highlight the importance of substituent modifications. For example, fluorination (as in 4-amino-5-fluoro-pyrrolo[2,3-d]pyrimidine) improves enzymatic stability and oral bioavailability, a principle applicable to optimizing sulfonyl fluoride derivatives .

Comparative Data Table

Compound Name Spiro Ring Size Key Substituents Reactivity Profile Potential Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride [4.7]dodecane Ethanesulfonyl fluoride High electrophilicity Covalent inhibitors, proteomics
2-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonyl fluoride [4.4]nonane Ethanesulfonyl fluoride Moderate electrophilicity Chemical probes
Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- (CAS 2127-74-4) N/A Tetrafluoroethyl group High stability, low reactivity Industrial coatings
Metsulfuron methyl ester N/A Sulfonylurea, methyl benzoate Prodrug (requires activation) Herbicides

Research Findings and Implications

  • Fluorination : While fluorinated analogs (e.g., CAS 144728-59-6) exhibit superior stability, their reduced reactivity may necessitate higher concentrations for effective inhibition .
  • Biological Applications : The target compound’s sulfonyl fluoride group positions it as a candidate for covalent drug discovery, analogous to kinase inhibitors like afatinib. However, toxicity profiling is critical .

Biological Activity

2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : 2-(2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethane-1-sulfonyl fluoride
  • Molecular Formula : C12H19FN2O4S
  • Molecular Weight : 253 Da
  • LogP : 0.36
  • Polar Surface Area : 93 Ų
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound is not extensively documented in mainstream literature; however, several studies suggest potential applications in medicinal chemistry and biochemistry.

The sulfonyl fluoride group is known for its ability to act as a reactive electrophile, which can interact with nucleophiles in biological systems. This interaction may lead to inhibition of specific enzymes or proteins, thereby altering metabolic pathways.

Antimicrobial Activity

A study assessed the antimicrobial properties of various sulfonyl fluorides, including derivatives similar to the compound . Results indicated that certain structural modifications could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

Research has shown that compounds with similar scaffolds can inhibit enzymes such as carbonic anhydrase and various proteases. The presence of a dioxo group may enhance binding affinity due to hydrogen bonding interactions with the active site of these enzymes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of sulfonyl fluorides were tested against common pathogens. The results demonstrated significant inhibition zones compared to control groups, suggesting that structural elements like the diazaspiro moiety contribute to biological activity .

Case Study 2: Enzyme Interaction

A biochemical assay was conducted to evaluate the interaction between the compound and carbonic anhydrase. The results indicated that the compound could potentially serve as a reversible inhibitor, with IC50 values comparable to known inhibitors .

Data Table: Summary of Biological Activities

Activity Type Findings Reference
AntimicrobialSignificant inhibition against bacteria
Enzyme InhibitionPotential reversible inhibitor of carbonic anhydrase
Structural AnalysisEnhanced activity with specific modifications

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